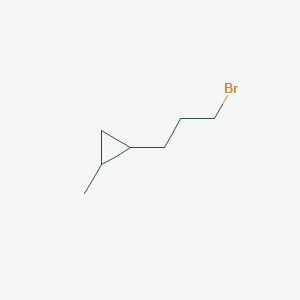

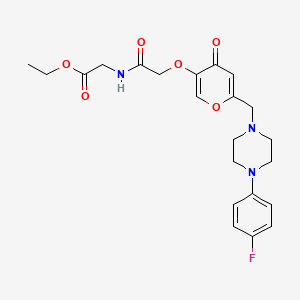

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate, also known as MADP, is a photoaffinity labeling agent that is widely used in scientific research. It is a small molecule that can be incorporated into proteins, nucleic acids, and other biomolecules to study their interactions and functions.

Aplicaciones Científicas De Investigación

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate is a versatile tool for studying protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. It can be used to identify the binding sites of small molecules and antibodies on proteins, as well as to map the contact surfaces between proteins and nucleic acids. This compound can also be used to probe the conformational changes and dynamics of proteins in response to ligand binding or enzymatic activity. In addition, this compound can be used to study the structure and function of membrane proteins and ion channels, which are difficult to study by other methods.

Mecanismo De Acción

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate works by covalently attaching to amino acid residues in proteins upon exposure to ultraviolet light. The diazirine moiety in this compound undergoes a photochemical reaction upon absorption of UV light, generating a highly reactive carbene intermediate that can react with nearby amino acid residues in proteins. The resulting covalent bond between this compound and the protein can then be used to identify the binding site of the ligand or probe the conformational changes of the protein.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-carcinogenic molecule that can be safely used in vitro and in vivo experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate has several advantages over other methods for studying protein interactions and functions. It is a small molecule that can be easily incorporated into proteins and nucleic acids without affecting their structure or function. It is also a highly specific probe that can selectively label the target protein or nucleic acid without cross-reacting with other molecules in the system. This compound is a versatile tool that can be used in a wide range of experimental systems, including cell-free systems, cultured cells, and animal models.

However, this compound also has some limitations that need to be considered. First, the labeling efficiency of this compound depends on the accessibility of the target amino acid residues in the protein, which may vary depending on the protein structure and conformation. Second, the covalent bond between this compound and the protein may affect the stability and function of the protein, especially if the labeling occurs at critical functional sites. Finally, the use of UV light to activate this compound may cause unwanted photochemical reactions in the experimental system, leading to non-specific labeling or damage to the biomolecules.

Direcciones Futuras

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate has many potential future directions for scientific research. One possible direction is to develop new photoaffinity labeling agents that can overcome the limitations of this compound, such as low labeling efficiency and non-specific labeling. Another direction is to combine this compound with other techniques, such as mass spectrometry and protein crystallography, to obtain more detailed information about protein interactions and structures. Finally, this compound can be used to study the interactions and functions of proteins in complex biological systems, such as signaling pathways and disease processes.

Métodos De Síntesis

Ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate can be synthesized through a multi-step process that involves the reaction of ethyl acrylate with diazomethane to form ethyl 2-diazo-3-oxobutanoate. This intermediate is then reacted with methylamine and trifluoroacetic acid to produce this compound. The final product is purified by column chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry.

Propiedades

IUPAC Name |

ethyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-3-12-6(11)5(8)4-7(2)9-10-7/h5H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGNZDNVDFJHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1(N=N1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)

![3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)

![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)

![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)

![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)